Home > Products > Screening Compounds P77696 > (+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol
(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol -

(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol

Catalog Number: EVT-12224373
CAS Number:
Molecular Formula: C15H23N6O5S+
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-(5'-Adenosyl)-L-methionine (SAM) is a nucleobase-containing molecular entity.
Overview

(+)- -Gingerol, also known as (S)-(+)- Gingerol or (S)- Gingerol, is a prominent phenolic compound primarily found in the rhizome of ginger (Zingiber officinale). This compound is recognized for its pungent flavor and various health benefits, including anti-inflammatory and antioxidant properties. Gingerol is classified under the gingerol family, which consists of several structurally similar compounds that contribute to the characteristic taste and medicinal properties of ginger.

Source

Gingerol is predominantly extracted from the fresh rhizomes of ginger. It is also found in lesser amounts in other plants within the Zingiberaceae family and some spices like cloves and nutmeg. The concentration of gingerol in ginger varies significantly based on factors such as cultivation conditions, plant maturity, and extraction methods employed.

Classification
  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Phenols
  • Sub Class: Methoxyphenols
  • Direct Parent: Gingerols
  • CAS Number: 58253-27-3
Synthesis Analysis

Methods

The synthesis of (+)- -Gingerol can be achieved through various extraction and purification methods. Some notable techniques include:

  1. Maceration Extraction: This involves soaking ginger in solvents like methanol or ethanol for extended periods (up to 14 hours) to extract gingerols effectively.
  2. Soxhlet Extraction: A continuous extraction method using ethanol to maximize yield.
  3. Flash Chromatography: A rapid purification technique that separates compounds based on their polarity using silica gel.

Technical Details

The extraction process typically starts with drying and grinding fresh ginger, followed by solvent extraction under controlled temperatures. For example, one method involves refluxing sliced ginger in ethanol at 60–80°C for several hours, then concentrating the extract to obtain a crude gingerol product. Further purification can be achieved using silica gel column chromatography or high-performance liquid chromatography (HPLC) to isolate high-purity (+)- -Gingerol from the crude extract .

Molecular Structure Analysis

Structure

(+)- -Gingerol has a complex molecular structure characterized by a long aliphatic chain attached to a phenolic group. Its structural formula can be represented as follows:

C17H26O4\text{C}_{17}\text{H}_{26}\text{O}_{4}

This structure features:

  • A 4-hydroxy-3-methoxyphenyl group
  • A 5-hydroxy-alkane-3-one moiety attached at the C6 carbon atom.

Data

The molecular weight of (+)- -Gingerol is approximately 290.39 g/mol, and it exhibits significant bioactivity due to its functional groups that interact with biological systems.

Chemical Reactions Analysis

Reactions

(+)- -Gingerol undergoes various chemical reactions that enhance its bioactive properties:

  1. Hydrogenation: Can be converted into derivatives such as 6-shogaol through hydrogenation processes.
  2. Oxidation: The phenolic hydroxyl group can participate in oxidation reactions, potentially leading to more reactive species that exhibit enhanced biological activity.

Technical Details

In laboratory settings, reactions involving (+)- -Gingerol are often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm product formation and purity .

Mechanism of Action

Process

The pharmacological effects of (+)- -Gingerol are largely attributed to its ability to modulate various biological pathways:

  1. Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase, contributing to its analgesic effects.
  2. Antioxidant Properties: The compound scavenges free radicals, reducing oxidative stress in cells.

Data

Studies have shown that (+)- -Gingerol activates heat receptors on the tongue, contributing to its pungent taste while also enhancing blood circulation and digestion through its bioactive mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow oil or low-melting crystalline solid.
  • Taste: Pungent, contributing to the characteristic flavor of ginger.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Stability: Sensitive to heat and light; degradation can occur under prolonged exposure.

Relevant data indicate that (+)- -Gingerol has a Scoville heat unit rating of approximately 60,000, reflecting its potency as a spicy compound .

Applications

Scientific Uses

(+)- -Gingerol has garnered attention in various fields due to its health benefits:

  1. Pharmaceutical Research: Investigated for anti-inflammatory, antioxidant, and anticancer properties.
  2. Nutraceuticals: Used as a dietary supplement for its potential health benefits.
  3. Food Industry: Employed as a natural flavoring agent due to its pungency and aroma.

Research continues to explore new derivatives of (+)- -Gingerol for enhanced therapeutic effects, showcasing its significance in both traditional medicine and modern pharmacology .

Properties

Product Name

(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1

InChI Key

MEFKEPWMEQBLKI-UHFFFAOYSA-O

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

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